![molecular formula C18H14ClFN2OS B2638411 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034596-31-9](/img/structure/B2638411.png)
2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as CFTR corrector 3 or C3, is a small molecule compound that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. C3 is designed to correct the folding and trafficking defects of mutant CFTR proteins, which are the underlying cause of CF.
Applications De Recherche Scientifique
Thrombin Inhibition and Anticoagulant Potential
One notable application of compounds structurally related to the one involves their use as potent thrombin inhibitors. For instance, derivatives like 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents have been identified as potent thrombin inhibitors, showcasing significant potential in anticoagulant therapy. These compounds, with their precise inhibitory values, suggest a promising avenue for developing new therapeutic agents targeting thrombin to prevent blood clots (Lee et al., 2007).
Anti-inflammatory Applications
Another area of application is in the development of anti-inflammatory agents. Compounds with a chloro-fluorophenyl component have been synthesized and shown significant anti-inflammatory activity. This highlights their potential in the design of new anti-inflammatory medications, offering a novel mechanism of action to combat inflammation-related conditions (Sunder & Maleraju, 2013).
Metabolic Stability in Drug Development
Improving metabolic stability in drug candidates is a critical aspect of pharmaceutical development. Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has involved modifications to compounds similar to the one . By altering the heterocyclic components, researchers have successfully enhanced metabolic stability, a crucial step in developing effective and durable therapeutic agents (Stec et al., 2011).
Photovoltaic Efficiency and NLO Activities
Derivatives of the chloro-fluorophenyl acetamide class have been explored for their potential in photovoltaic applications and non-linear optical (NLO) activities. These studies focus on understanding the compounds' electronic properties and their interactions with light, aiming to utilize these materials in dye-sensitized solar cells (DSSCs) and other photovoltaic devices, demonstrating their versatility beyond pharmaceuticals (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCZMGOUWOBZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.